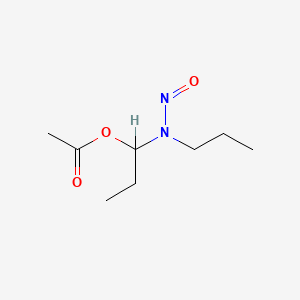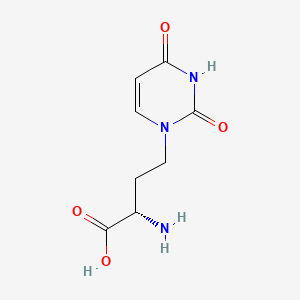
Bismuth cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth(3+) is a bismuth cation having a net electric charge of +3.
Bismuth cation is a Bismuth. The chemical classification of bismuth cation is Bismuth.
Bismuth, also known as bi(3+) or bisumth(3+) ion, belongs to the class of inorganic compounds known as homogeneous post-transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a post-transition metal atom. Bismuth has been primarily detected in blood.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Bismuth compounds show potential as anticancer drugs, particularly in chemo- and radiotherapy. Studies have found that bismuth compounds can inhibit the growth and proliferation of various tumors, including breast, colon, ovarian, and lung cancers. Moreover, bismuth-based nanoparticles and nanodots have been explored for radiosensitization, potentially enhancing the therapeutic efficacy of ionizing radiation in advanced radiotherapy. Research also delves into the challenges of using bismuth radionuclides in targeted radioimmunotherapy (Kowalik, Masternak, & Barszcz, 2019).
Nanotechnology and Biomedicine
Bismuth-based compounds are being studied for their applications in nanotechnology and biomedicine, particularly in antimicrobial and anti-leishmanial treatments. Recent research has expanded the medicinal application of bismuth to include potential treatments for viral infections, multidrug-resistant microbial infections, and cancer, as well as for use in imaging, drug delivery, and biosensing (Griffith, Li, Werrett, Andrews, & Sun, 2021).
Biocoordination Chemistry
Bismuth compounds have been widely used for centuries due to their high effectiveness and low toxicity in treating microbial infections. Apart from antimicrobial activity, these compounds exhibit anticancer activities and have been used as targeted radio-therapeutic agents for cancer treatment. The interaction of bismuth with potential targeting biomolecules is crucial for understanding the mechanism of action of bismuth-containing complexes and further medical applications (Yang & Sun, 2007).
Metal–Organic Frameworks (MOFs)
The unique properties of bismuth, such as low toxicity and environmental friendliness, make it an attractive element for the development of metal–organic frameworks. Bismuth-containing MOFs are being explored for various biomedical applications, including drug delivery and potential cancer treatment. The versatility and low toxicity of bismuth salts facilitate the large-scale synthesis of these complexes (Yang et al., 2015).
Environmental and Industrial Applications
Bismuth compounds have been used in the manufacture of alloys, pigments, cosmetics, and pharmaceuticals. The substitution of lead with bismuth in some industries may help alleviate environmental concerns related to heavy metal pollution. Bismuth-based drugs demonstrate high therapeutic efficacies with minimal side effects, although cases of bismuth toxicity due to over-dosage have been reported (Yang & Sun, 2011).
Eigenschaften
CAS-Nummer |
23713-46-4 |
|---|---|
Produktname |
Bismuth cation |
Molekularformel |
Bi+3 |
Molekulargewicht |
208.9804 g/mol |
IUPAC-Name |
bismuth(3+) |
InChI |
InChI=1S/Bi/q+3 |
InChI-Schlüssel |
JDIBGQFKXXXXPN-UHFFFAOYSA-N |
SMILES |
[Bi+3] |
Kanonische SMILES |
[Bi+3] |
melting_point |
271°C |
Andere CAS-Nummern |
23713-46-4 7440-69-9 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



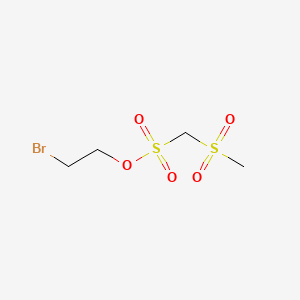
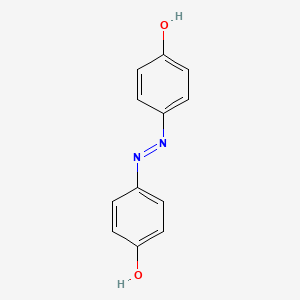
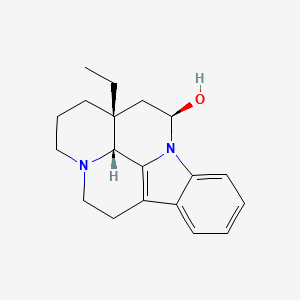
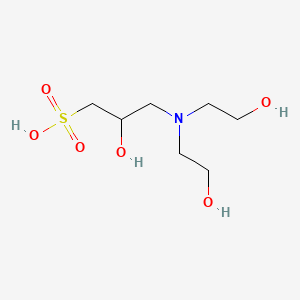
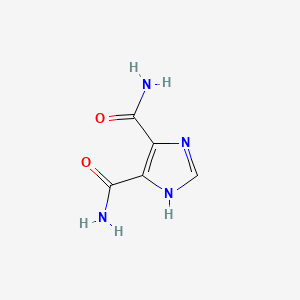
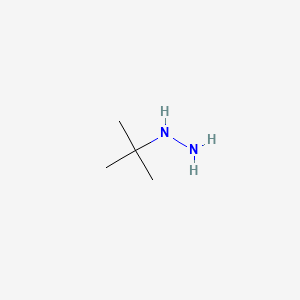
![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)
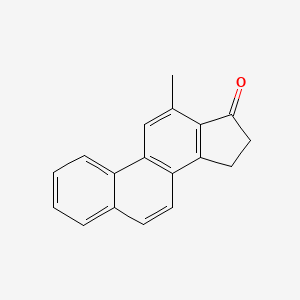
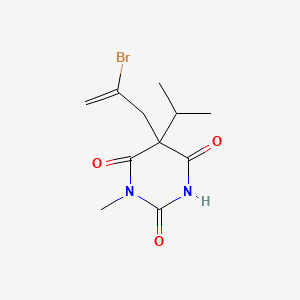
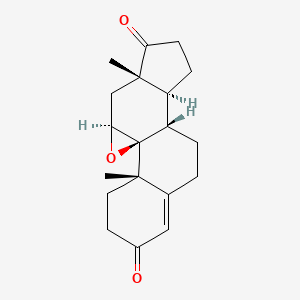
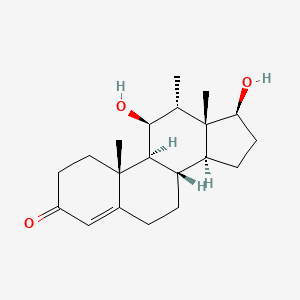
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B1221612.png)
